Cadmium zirconium trioxide

Overview

Description

Cadmium zirconium trioxide, also known as cadmium zirconate, is a chemical compound with the molecular formula CdZrO3. It is a ceramic material that has garnered interest due to its unique properties, including high thermal stability and resistance to chemical corrosion. This compound is often used in various industrial applications, particularly in the field of advanced ceramics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium zirconium trioxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis.

Solid-State Reactions: This method involves mixing cadmium oxide (CdO) and zirconium dioxide (ZrO2) powders in stoichiometric ratios, followed by calcination at high temperatures (typically around 1000-1200°C) to form the desired compound.

Sol-Gel Process: In this method, cadmium and zirconium alkoxides are dissolved in a solvent to form a sol. The sol undergoes gelation, followed by drying and calcination to yield this compound.

Hydrothermal Synthesis: This involves reacting cadmium and zirconium precursors in an aqueous solution under high pressure and temperature conditions, leading to the formation of the compound.

Industrial Production Methods: Industrial production of this compound typically employs the solid-state reaction method due to its simplicity and scalability. The raw materials, cadmium oxide and zirconium dioxide, are readily available and cost-effective, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cadmium zirconium trioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and properties.

Reduction: Reduction reactions can alter the oxidation state of cadmium and zirconium within the compound.

Substitution: In some cases, other metal ions can substitute cadmium or zirconium in the lattice structure, leading to the formation of doped variants with modified properties.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures.

Reducing Agents: Hydrogen gas or carbon monoxide at high temperatures.

Substituting Agents: Metal salts in aqueous or molten states.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxides or elemental forms.

Scientific Research Applications

Cadmium zirconium trioxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and stability.

Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.

Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.

Industry: Utilized in the production of advanced ceramics, coatings, and electronic components due to its thermal and chemical stability.

Mechanism of Action

The mechanism by which cadmium zirconium trioxide exerts its effects is primarily related to its structural and chemical properties. The compound’s high surface area and stability make it an effective catalyst, while its optical properties enable its use in bioimaging and sensors. The molecular targets and pathways involved depend on the specific application, such as catalytic sites in chemical reactions or interaction with biological molecules in medical applications.

Comparison with Similar Compounds

Cadmium zirconium trioxide can be compared with other similar compounds, such as:

Cadmium Titanate (CdTiO3): Similar in structure but with titanium instead of zirconium, used in similar applications but with different properties.

Zirconium Titanate (ZrTiO4): Contains both zirconium and titanium, used in high-temperature applications.

Cadmium Oxide (CdO): A simpler compound with different properties and applications.

Uniqueness: this compound is unique due to its combination of cadmium and zirconium, providing a balance of properties that make it suitable for a wide range of applications. Its high thermal stability, resistance to chemical corrosion, and unique optical properties set it apart from other similar compounds.

Biological Activity

Cadmium zirconium trioxide (CZT) is an inorganic compound that has garnered attention for its potential applications in various fields, including electronics, ceramics, and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes current research findings regarding the biological activity of CZT, including its cytotoxicity, mechanisms of action, and potential therapeutic uses.

Chemical Composition and Properties

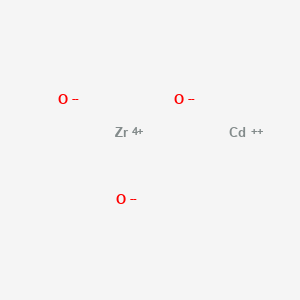

This compound is composed of cadmium (Cd), zirconium (Zr), and oxygen (O) in a trioxide form. The chemical formula can be represented as . This compound exhibits unique physicochemical properties that make it suitable for various applications, particularly in the field of materials science.

Research has shown that cadmium compounds, including CZT, can exhibit significant cytotoxic effects. Cadmium is known to disrupt cellular functions through various mechanisms:

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This process can result in apoptosis (programmed cell death) and necrosis in exposed cells .

- DNA Damage : Studies have indicated that cadmium can cause DNA damage by interfering with the DNA mismatch repair system, which may contribute to carcinogenesis .

- Protein Misfolding : Cadmium has been shown to bind to cysteine residues in proteins, potentially leading to misfolding and loss of function .

Case Studies

Several studies have investigated the biological activity of cadmium compounds, providing insights into their effects on human health:

- In Vitro Studies : Research on human Jurkat T cells revealed that exposure to cadmium at concentrations above 0.5 mM resulted in significant apoptosis and increased levels of tumor necrosis factor α (TNF-α) . This indicates a strong inflammatory response triggered by cadmium exposure.

- Animal Models : In studies involving animal models, cadmium exposure led to chronic lung disease and other respiratory issues. For instance, a study found that prolonged inhalation of cadmium compounds resulted in significant lung damage and increased mortality rates among exposed animals .

- Zirconium Compounds : While cadmium's toxicity is well-documented, zirconium compounds like CZT have shown varied biological responses. For example, zirconium oxide nanoparticles demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria without significant cytotoxicity to normal cells at lower concentrations . This suggests that while cadmium contributes to toxicity, zirconium may mitigate some harmful effects.

Data Tables

Potential Therapeutic Applications

Despite its toxicological profile, there are potential therapeutic applications for this compound:

- Nanotechnology : The unique properties of CZT make it a candidate for use in drug delivery systems where controlled release is essential.

- Biomedical Applications : Research into the use of CZT in cancer therapy is ongoing, particularly regarding its ability to selectively target cancer cells while sparing normal cells.

Properties

IUPAC Name |

cadmium(2+);oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.3O.Zr/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRPZAHQHJSRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Zr+4].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923794 | |

| Record name | Cadmium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12139-23-0 | |

| Record name | Cadmium zirconium oxide (CdZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012139230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium zirconium oxide (CdZrO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.